molecular formula C7H7BF2O3 B8204350 3,4-Difluoro-5-(hydroxymethyl)phenylboronic acid

3,4-Difluoro-5-(hydroxymethyl)phenylboronic acid

Cat. No.: B8204350
M. Wt: 187.94 g/mol
InChI Key: DXLRSYVMWITEGG-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-(hydroxymethyl)phenylboronic acid is a boronic acid derivative of high interest in synthetic and medicinal chemistry. This compound is characterized by a phenyl ring substituted with two fluorine atoms and a hydroxymethyl group, which alongside the boronic acid functional group, makes it a valuable building block for the synthesis of more complex molecules via Suzuki-Miyaura cross-coupling reactions . Boronic acids, in general, are crucial intermediates in the development of potential therapeutics, and research has indicated that similar difluorinated phenylboronic acid compounds are being explored in areas such as the development of inhibitors for diseases like rheumatoid arthritis, where angiogenesis is a key pathological feature . As a reagent, its utility is derived from its specific stereochemistry and functional groups, which can influence the biological activity and physicochemical properties of the resulting compounds. This product is intended for research purposes as a chemical building block. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[3,4-difluoro-5-(hydroxymethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c9-6-2-5(8(12)13)1-4(3-11)7(6)10/h1-2,11-13H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLRSYVMWITEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)F)CO)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithium-Halogen Exchange and Borate Ester Quenching

A widely adopted method for arylboronic acid synthesis involves lithium-halogen exchange followed by borate ester quenching, as demonstrated in the preparation of 3,5-difluoro-4-methylphenylboronic acid. For 3,4-difluoro-5-(hydroxymethyl)phenylboronic acid, this approach would require:

  • Starting Material : 5-(hydroxymethyl)-3,4-difluorobromobenzene.

  • Protection of Hydroxymethyl Group : The hydroxymethyl (-CH₂OH) moiety is susceptible to deprotonation under strongly basic conditions. Protection as a tert-butyldimethylsilyl (TBS) ether is recommended to prevent side reactions.

  • Lithiation : At -78°C in tetrahydrofuran (THF), n-butyllithium (n-BuLi) performs a lithium-bromine exchange, generating a reactive aryl lithium intermediate.

  • Borylation : Addition of trimethyl borate (B(OMe)₃) forms the boronic ester, which is hydrolyzed to the boronic acid under acidic conditions.

Key Challenges :

  • Limited commercial availability of 5-(hydroxymethyl)-3,4-difluorobromobenzene necessitates multi-step precursor synthesis.

  • Deprotection of the TBS group post-borylation requires careful pH control to avoid boronic acid degradation.

Table 1: Hypothetical Reaction Conditions for Lithiation-Borylation

StepReagents/ConditionsYield (Hypothetical)
ProtectionTBSCl, imidazole, DMF, 0°C → RT, 12h85–90%
Lithiationn-BuLi (2.5 eq), THF, -78°C, 1hN/A
BorylationTrimethyl borate (1.1 eq), -78°C → RT, 12h70–75%
Deprotection1M HCl, THF/H₂O, RT, 2h90–95%

Suzuki-Miyaura Cross-Coupling-Mediated Borylation

Miyaura Borylation of Halogenated Precursors

While Suzuki-Miyaura coupling typically employs boronic acids as reagents, Miyaura borylation enables the direct synthesis of boronic acids from aryl halides using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst. For the target compound:

  • Substrate : 3,4-Difluoro-5-(hydroxymethyl)bromobenzene.

  • Catalytic System : Pd(dppf)Cl₂ (1 mol%), KOAc (3 eq), in dioxane at 80°C.

  • Hydroxymethyl Stability : The reaction’s mild conditions (vs. organometallic methods) may tolerate unprotected hydroxymethyl groups, though yields could be reduced due to potential Pd-mediated oxidation.

Advantages :

  • Avoids extreme low-temperature conditions.

  • Compatible with electron-deficient arenes due to fluorine’s -I effect.

Limitations :

  • Requires rigorous exclusion of moisture to prevent boronic ester hydrolysis.

  • Catalyst loading and ligand choice critically influence efficiency.

Directed Ortho Metalation (DoM) for Regioselective Functionalization

Sequential Functionalization via DoM

Directed metalation strategies exploit directing groups (e.g., -OMe, -CONR₂) to achieve regioselective substitution. For this compound:

  • Starting Material : 3,4-Difluorophenylboronic acid with a temporary directing group at position 5.

  • Metalation : Use of LDA (lithium diisopropylamide) at -78°C to generate a lithio intermediate.

  • Electrophilic Trapping : Introduction of hydroxymethyl via formaldehyde or its equivalent, followed by acidic work-up.

Critical Considerations :

  • Fluorine’s weak directing ability complicates regioselectivity, necessitating iterative optimization.

  • Post-borylation functionalization risks boronic acid decomposition under strongly acidic/basic conditions.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

MethodAdvantagesChallengesYield Range
Lithiation-BorylationHigh functional group toleranceMulti-step protection/deprotection60–70% (overall)
Miyaura BorylationMild conditions, one-pot synthesisSensitivity to moisture, Pd cost50–65%
Directed MetalationRegioselective controlLimited by directing group efficacy40–55%

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity:
3,4-Difluoro-5-(hydroxymethyl)phenylboronic acid has been investigated for its potential as an inhibitor of HIV protease, showing antiviral activity against drug-resistant strains of the virus. This application is particularly relevant given the global challenge of HIV resistance to existing treatments. The compound's structure allows it to interact effectively with the active site of the protease, inhibiting its function and thereby preventing viral replication .

Inhibition of Mycobacterium tuberculosis:
This compound has also been identified as a potential inhibitor of chorismate mutase in Mycobacterium tuberculosis, which is crucial for the bacterium's survival and virulence. By employing Suzuki coupling reactions, researchers have synthesized derivatives that exhibit promising inhibitory activity against this target, paving the way for novel anti-tuberculosis therapies .

PDE4B Inhibitors:
The compound is involved in the synthesis of pyrrole derivatives that act as inhibitors of phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory processes and various diseases such as asthma and COPD. The inhibition of PDE4B can lead to reduced inflammation and improved respiratory function .

Synthesis and Reaction Applications

Suzuki Coupling Reactions:
this compound is utilized in Suzuki coupling reactions to form biaryl compounds. This reaction is a cornerstone in organic synthesis, allowing for the creation of complex molecules that are essential in drug discovery and development. The presence of fluorine atoms enhances the electronic properties of the compound, improving its reactivity .

Copper-Catalyzed Transformations:
The compound can also participate in copper-mediated transformations, which are valuable for synthesizing aryl derivatives in aqueous conditions. This method is advantageous due to its environmental friendliness and efficiency compared to traditional organic solvents .

Antimicrobial Activity

Recent studies have demonstrated that boronic acids, including this compound, exhibit antimicrobial properties against various pathogens. For instance, derivatives have shown moderate activity against Candida albicans and stronger effects against bacteria like Escherichia coli and Bacillus cereus. The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively limit microbial growth .

Data Tables

The following table summarizes key findings regarding the applications of this compound:

Application AreaTarget/PathogenMechanism/OutcomeReferences
Antiviral ActivityHIV ProteaseInhibition of viral replication
Antitubercular ActivityMycobacterium tuberculosisInhibition of chorismate mutase
PDE4B InhibitionPhosphodiesterase 4BReduction in inflammation
Antimicrobial ActivityCandida albicansModerate inhibition; MIC values < control
Escherichia coliStronger inhibition observed
Bacillus cereusSignificant antimicrobial activity

Case Studies

Case Study 1: HIV Protease Inhibition
A study evaluated several boronic acid derivatives for their ability to inhibit HIV protease. Among these, this compound demonstrated notable efficacy against resistant strains, highlighting its potential as a lead compound in antiviral drug development.

Case Study 2: Tuberculosis Treatment
Research involving this compound focused on synthesizing analogs that inhibit chorismate mutase in Mycobacterium tuberculosis. The synthesized compounds were tested for their inhibitory effects using biochemical assays, showing promising results that could lead to new anti-tuberculosis therapies.

Mechanism of Action

The primary mechanism of action for 3,4-Difluoro-5-(hydroxymethyl)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The hydroxymethyl group can also participate in hydrogen bonding, influencing the compound’s reactivity and selectivity in various reactions .

Comparison with Similar Compounds

The structural and functional nuances of fluorinated phenylboronic acids significantly influence their reactivity, solubility, and applications. Below is a detailed comparison:

Substituent Position and Functional Group Variations

Table 1: Structural Comparison of Key Analogs
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Group
3,4-Difluoro-5-(hydroxymethyl)phenylboronic acid F (3,4), -CH₂OH (5) C₇H₇BF₂O₃ 187.94 Hydroxymethyl
3,4-Difluoro-5-(methoxycarbonyl)phenylboronic acid (BB-5826) F (3,4), -COOCH₃ (5) C₈H₇BF₂O₄ 228.95 Methoxycarbonyl (ester)
2-Fluoro-5-hydroxymethylphenylboronic acid F (2), -CH₂OH (5) C₇H₈BFO₃ 169.94 Hydroxymethyl
4-Fluoro-3-methoxyphenylboronic acid F (4), -OCH₃ (3) C₇H₈BFO₃ 169.94 Methoxy
3,4-Difluoro-5-nitrophenylboronic acid F (3,4), -NO₂ (5) C₆H₄BF₂NO₄ 202.91 Nitro

Reactivity and Electronic Effects

  • Electron-Withdrawing vs. Electron-Donating Groups: The fluorine atoms (electron-withdrawing) in the target compound enhance the Lewis acidity of the boronic acid group, improving its reactivity in Suzuki-Miyaura cross-coupling reactions. The hydroxymethyl group (electron-donating) slightly reduces this effect compared to stronger electron-withdrawing groups like nitro (-NO₂) or methoxycarbonyl (-COOCH₃). For example, 3,4-Difluoro-5-nitrophenylboronic acid exhibits higher reactivity in coupling reactions but lower solubility due to its nitro group. Methoxy groups (e.g., in 4-Fluoro-3-methoxyphenylboronic acid) are less polar than hydroxymethyl, reducing hydrogen-bonding capacity and solubility.
Table 2: Reactivity and Solubility Trends
Compound Boron Acidity (pKa*) Solubility in Water Reactivity in Cross-Coupling
This compound Moderate (~8.5) High Moderate
3,4-Difluoro-5-nitrophenylboronic acid High (~7.8) Low High
4-Fluoro-3-methoxyphenylboronic acid Low (~9.2) Moderate Low
BB-5826 (methoxycarbonyl analog) Moderate (~8.3) Low Moderate

*Estimated based on substituent electronic effects.

Biological Activity

3,4-Difluoro-5-(hydroxymethyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound exhibits significant interactions with various biological targets, making it a candidate for therapeutic applications, particularly in the fields of oncology and enzyme inhibition.

Chemical Structure and Properties

The compound's structure includes:

  • Boronic Acid Group : Characterized by the presence of a boron atom bonded to a hydroxyl group.
  • Fluorine Atoms : The presence of two fluorine atoms enhances the compound's reactivity and biological interactions.
  • Hydroxymethyl Group : This functional group can participate in hydrogen bonding, influencing the compound's solubility and binding properties.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This mechanism is particularly relevant in:

  • Enzyme Inhibition : The compound can inhibit enzymes that contain active site serine or threonine residues by forming stable complexes with hydroxyl groups present in these enzymes. This property has implications for drug design targeting specific enzyme pathways.

Anticancer Properties

Research has indicated that boronic acids, including this compound, exhibit anticancer activity. The following mechanisms have been proposed:

  • Proteasome Inhibition : Boronic acids can inhibit the proteasome pathway, which is crucial for regulating protein degradation in cancer cells. This leads to the accumulation of pro-apoptotic factors and subsequent cell death.
  • Targeting Specific Tumor Pathways : Studies have shown that certain boronic acids can selectively target tumor cells by interfering with signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Notably:

  • Inhibition of Bacterial Growth : It has shown effectiveness against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values indicating stronger activity compared to some established antibiotics.
  • Fungal Activity : Preliminary studies suggest potential antifungal properties against Candida albicans, although further research is needed to elucidate the precise mechanisms involved.

Case Studies and Research Findings

  • Study on Enzyme Interaction :
    • A theoretical model was developed to study the interaction between insulin and various boronic acids, including this compound. The findings indicated a significant binding affinity, suggesting potential applications in diabetes management through insulin stabilization .
  • Antimicrobial Efficacy :
    • A comparative study assessed the antimicrobial activity of several phenylboronic acids, revealing that this compound exhibited superior activity against Aspergillus niger compared to its analogs .
  • Anticancer Mechanisms :
    • Research highlighted the role of boronic acids in cancer therapy, noting that compounds like this compound could enhance the efficacy of existing chemotherapeutics by modulating proteasome activity .

Comparative Analysis with Similar Compounds

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundModerateHigh (E. coli, Bacillus cereus)Enzyme inhibition
4-Fluoro-3-(hydroxymethyl)-5-methylphenylboronic acidLowModerate (Candida albicans)Proteasome inhibition
2-Formylphenylboronic acidHighHigh (Aspergillus niger)Cytoplasmic enzyme inhibition

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3,4-Difluoro-5-(hydroxymethyl)phenylboronic acid, and how do substituent positions influence reactivity?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging arylboronic acid derivatives. For example, analogous hydroxymethylphenylboronic acids are prepared by coupling dibromofluorene derivatives with boronic acids under palladium catalysis . Fluorine substituents at the 3- and 4-positions may sterically hinder coupling efficiency, requiring optimized reaction conditions (e.g., higher Pd catalyst loading or elevated temperatures). Purification often involves recrystallization or column chromatography, with purity confirmed by HPLC (>97% purity as noted in commercial analogs) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and computational methods:

  • NMR/FTIR : Confirm boronic acid group presence (B-OH stretch ~1,330 cm⁻¹ in IR) and fluorine/hydroxymethyl substituents via ¹⁹F and ¹H NMR chemical shifts .
  • X-ray crystallography : Resolve crystal structure to analyze bond angles and intermolecular interactions (e.g., B-O hydrogen bonding) .
  • DFT calculations : Predict electronic properties (e.g., frontier molecular orbitals) using B3LYP/6-311++G(d,p) basis sets to correlate with experimental data .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : The hydroxymethyl and boronic acid groups confer pH sensitivity. Stability tests should include:

  • pH-dependent degradation studies : Monitor boronic acid-diol interactions (e.g., with fructose) via UV-Vis or fluorescence quenching at pH 7.4 vs. 5.0 .
  • Thermal stability : Conduct TGA/DSC to assess decomposition temperatures (commercial analogs degrade >200°C) . Storage at 0–6°C is recommended to prevent boroxine formation .

Advanced Research Questions

Q. How can this compound be integrated into stimuli-responsive drug delivery systems?

  • Methodological Answer : Exploit its pH- and ROS-sensitive boronic acid group for targeted delivery:

  • Polymer conjugation : Synthesize block copolymers via reversible addition-fragmentation chain-transfer (RAFT) polymerization, incorporating the boronic acid for diol binding (e.g., to glycoproteins on cancer cells) .
  • Dynamic light scattering (DLS) : Characterize nanoparticle size (50–200 nm) and zeta potential (>±20 mV for stability) in physiological buffers .
  • In vitro release assays : Quantify drug release under ROS (H₂O₂) or acidic conditions using LC-MS .

Q. What challenges arise in using this compound for cross-coupling reactions, and how can they be mitigated?

  • Methodological Answer : Key challenges include:

  • Reduced reactivity : Fluorine’s electron-withdrawing effect deactivates the aromatic ring. Mitigate by using electron-rich Pd catalysts (e.g., Pd(PPh₃)₄) or microwave-assisted heating to accelerate coupling .
  • Protection of hydroxymethyl group : Prevent oxidation by converting -CH₂OH to -CH₂OAc before coupling, followed by deprotection .
  • Side reactions : Monitor for protodeboronation via ¹¹B NMR; use anhydrous solvents and inert atmospheres .

Q. How do computational models predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) and MD simulations:

  • Target selection : Prioritize enzymes with vicinal diols (e.g., sialic acid on cell surfaces) .
  • Binding affinity analysis : Calculate ΔG values for boronic acid-diol esterification; compare with experimental IC₅₀ data .
  • Solvent effects : Use COSMO-RS to model solvation free energy in aqueous vs. lipid environments .

Q. What contradictions exist in literature regarding its reactivity, and how can they be resolved?

  • Methodological Answer : Discrepancies in Suzuki coupling yields (e.g., 40–80% in similar fluorinated boronic acids) may stem from:

  • Substituent positional effects : Compare ortho vs. para fluorine’s impact using Hammett σ constants .
  • Counterion effects : Test different bases (K₂CO₃ vs. CsF) to optimize transmetalation steps .
  • Validation : Replicate reactions under standardized conditions (e.g., 1:1.2 aryl halide:boronic acid ratio, 80°C, 12 h) .

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